2'-Amino-2,2,2-trifluoro-3'-(trifluoromethoxy)acetophenone
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Overview
Description
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone typically involves the use of Grignard reagents. One reported method includes the reaction of m-trifluoromethylbromo-benzene with trifluoroacetic acid . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound efficiently. The scalability of the Grignard reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The presence of fluorine atoms makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone is unique due to the presence of both amino and trifluoromethoxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
1448858-60-3 |
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Molecular Formula |
C9H5F6NO2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)4-2-1-3-5(6(4)16)18-9(13,14)15/h1-3H,16H2 |
InChI Key |
MDNIMSKHANDALL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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